molecular formula C23H36N4O3 B1240675 N-{2-[4-(2-Isopropoxy-phenyl)-piperazin-1-yl]-ethyl}-2-(2-oxo-azepan-1-yl)-acetamide

N-{2-[4-(2-Isopropoxy-phenyl)-piperazin-1-yl]-ethyl}-2-(2-oxo-azepan-1-yl)-acetamide

Cat. No.: B1240675
M. Wt: 416.6 g/mol
InChI Key: XHBOWUOETHUEOP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of RWJ-68157 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and industrial production methods are proprietary and not publicly disclosed. it is known that the compound belongs to the class of organic heterocyclic compounds .

Chemical Reactions Analysis

RWJ-68157 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

    Hydrolysis: This reaction involves the breaking of a bond in a molecule using water. Common reagents include acids and bases.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

    Chemistry: It serves as a model compound for studying the properties and reactions of alpha-1A adrenergic receptor antagonists.

    Biology: It is used to investigate the role of alpha-1A adrenergic receptors in various physiological processes.

    Medicine: It is primarily researched for its potential use in treating benign prostatic hyperplasia, a condition characterized by an enlarged prostate gland.

Mechanism of Action

RWJ-68157 exerts its effects by selectively binding to and antagonizing alpha-1A adrenergic receptors. This action inhibits the binding of norepinephrine, a neurotransmitter, to these receptors, leading to relaxation of smooth muscle in the prostate and bladder neck. This results in improved urine flow and reduced symptoms of benign prostatic hyperplasia .

Comparison with Similar Compounds

RWJ-68157 is compared with other alpha-1A adrenergic receptor antagonists, such as:

RWJ-68157 is unique due to its specific binding affinity and selectivity for alpha-1A adrenergic receptors, making it a promising candidate for further research and development .

Properties

Molecular Formula

C23H36N4O3

Molecular Weight

416.6 g/mol

IUPAC Name

2-(2-oxoazepan-1-yl)-N-[2-[4-(2-propan-2-yloxyphenyl)piperazin-1-yl]ethyl]acetamide

InChI

InChI=1S/C23H36N4O3/c1-19(2)30-21-9-6-5-8-20(21)26-16-14-25(15-17-26)13-11-24-22(28)18-27-12-7-3-4-10-23(27)29/h5-6,8-9,19H,3-4,7,10-18H2,1-2H3,(H,24,28)

InChI Key

XHBOWUOETHUEOP-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC=C1N2CCN(CC2)CCNC(=O)CN3CCCCCC3=O

Synonyms

RWJ 68157
RWJ-68157

Origin of Product

United States

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